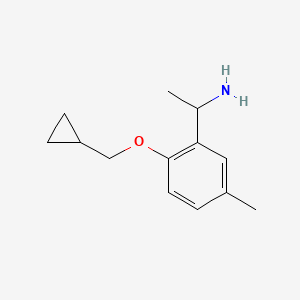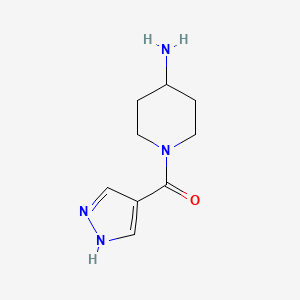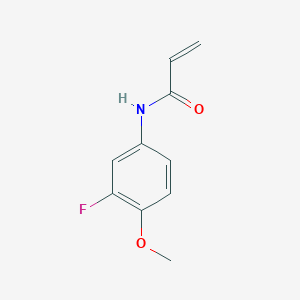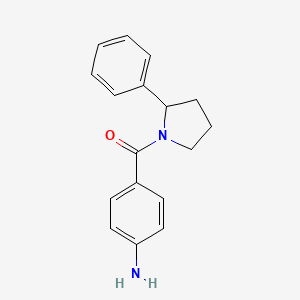
H-Gly-Gly-Trp-OH
Descripción general
Descripción
“H-Gly-Gly-Trp-OH” is a tripeptide composed of the amino acids glycine, glycine, and tryptophan . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of “H-Gly-Gly-Trp-OH” is C15H18N4O4, and its molecular weight is 318.33 . The molecule contains a total of 42 bonds, including 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
“H-Gly-Gly-Trp-OH” appears as a solid powder and should be stored at -20°C . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Antioxidant Activity
Tripeptides like H-Gly-Gly-Trp-OH are studied for their potential antioxidant properties. Antioxidant peptides can play a significant role in neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases . The tripeptide’s structure, particularly the presence of tryptophan, may contribute to its ability to scavenge free radicals and protect biomolecules from oxidative damage.
Neuroprotective Effects
The tryptophan residue in H-Gly-Gly-Trp-OH may be beneficial for neuroprotection. Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. Research on similar peptides suggests that they could potentially cross the blood-brain barrier and exhibit neuroprotective effects by influencing neurotransmitter pathways .
Antimicrobial Properties
Peptides containing tryptophan are known for their antimicrobial properties. They can interact with microbial membranes and disrupt their integrity, leading to cell death. H-Gly-Gly-Trp-OH could be investigated for its efficacy against bacteria, fungi, and viruses, contributing to the development of new antimicrobial agents .
Cancer Research
The tryptophan component of H-Gly-Gly-Trp-OH makes it a candidate for cancer research. Tryptophan metabolites have been implicated in the modulation of the immune response against tumor cells. The tripeptide could be used in studies exploring the tumor microenvironment and the development of immunotherapeutic strategies .
Drug Delivery Systems
Due to its small size and potential bioactivity, H-Gly-Gly-Trp-OH could be utilized in drug delivery systems. Its ability to penetrate cells and deliver therapeutic agents to specific sites makes it a valuable tool in the design of targeted drug delivery mechanisms .
Tissue Engineering and Regeneration
Tripeptides are also being explored in the context of tissue engineering and regeneration. Their role in cell signaling and tissue formation can be harnessed to promote wound healing and the regeneration of damaged tissues. H-Gly-Gly-Trp-OH may contribute to the development of biomaterials that support tissue growth and repair .
Safety and Hazards
When handling “H-Gly-Gly-Trp-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
H-Gly-Gly-Trp-OH, a tripeptide, is primarily transported via the human proton-coupled peptide transporter, hPEPT1 (SLC15A1) . This transporter is located in the apical membrane of the small intestine and is responsible for the transport of di- and tripeptides . It also transports several β-lactam antibiotics and antiviral prodrugs .
Mode of Action
It’s known that the tripeptide causes substrate-induced changes in fluorescence in a translocation assay, indicating changes in membrane potential . This suggests that H-Gly-Gly-Trp-OH may interact with hPEPT1 to induce changes in membrane potential, facilitating its own transport across the membrane .
Biochemical Pathways
It’s known that tryptophan, one of the amino acids in this tripeptide, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
It’s known that peptides are generally susceptible to proteolytic degradation, which can lead to a short half-life and rapid elimination from the body
Result of Action
Peptides can have a wide range of biological effects, depending on their structure and the specific targets they interact with . For example, some peptides can kill pathogenic microorganisms, penetrate cells, or coordinate essential or toxic metals .
Action Environment
The action of H-Gly-Gly-Trp-OH, like other peptides, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules that can interact with the peptide or its target
Propiedades
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-6-13(20)18-8-14(21)19-12(15(22)23)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,20)(H,19,21)(H,22,23)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPADCCSMVOQAGF-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1438911.png)





![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)




![2-amino-N-[1-(4-methylphenyl)propyl]butanamide](/img/structure/B1438929.png)
